N'-(4-chlorobenzyl)-N,N-diethyl-N''-phenylguanidine
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Description
“N’-(4-chlorobenzyl)-N,N-diethyl-N’'-phenylguanidine” is a complex organic compound. It likely contains a benzyl group (a benzene ring attached to a CH2 group), a phenyl group (a benzene ring), and a guanidine group (a functional group with the formula -N=C(NH2)2). The “4-chlorobenzyl” part suggests a benzyl group with a chlorine atom on the 4th carbon .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The presence of the benzyl and phenyl groups would likely result in a planar structure around these areas, while the guanidine group could introduce some three-dimensionality .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the guanidine group, which is known to be a strong base and nucleophile. The chlorine atom on the benzyl group could also be a site of reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the guanidine group could make the compound basic, while the chlorine atom could increase its polarity .
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as n-(4-chlorobenzyl)-n-methylbenzene-1,4-disulfonamide have been shown to target carbonic anhydrase 13 in humans .
Mode of Action
Related compounds like thiobencarb have been studied, and it’s found that they inhibit the biosynthesis of very-long-chain fatty acids (vlcfas) in plants
Biochemical Pathways
Related compounds like thiobencarb are known to affect the biosynthesis of vlcfas , which are crucial for various cellular functions including membrane structure and function, signal transduction, and post-translational modifications.
Result of Action
Related compounds like thiobencarb have been shown to inhibit the shoot elongation of germinated seeds , which could suggest potential effects on cellular growth and development.
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-1,1-diethyl-3-phenylguanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3/c1-3-22(4-2)18(21-17-8-6-5-7-9-17)20-14-15-10-12-16(19)13-11-15/h5-13H,3-4,14H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZGDRBISLQWQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NCC1=CC=C(C=C1)Cl)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-chlorobenzyl)-N,N-diethyl-N''-phenylguanidine |
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